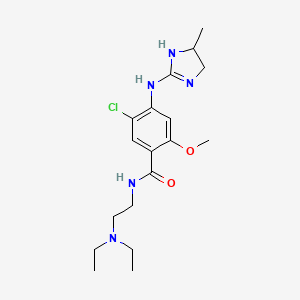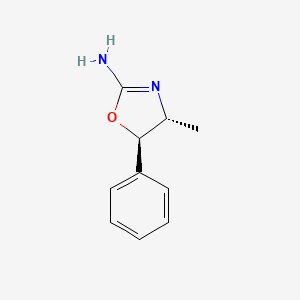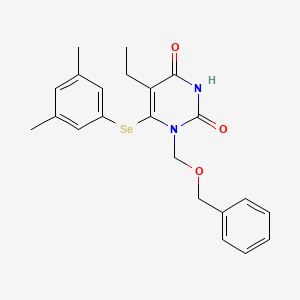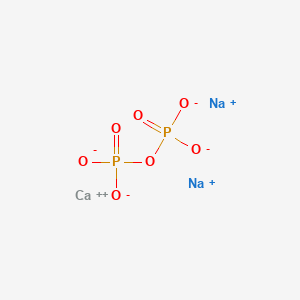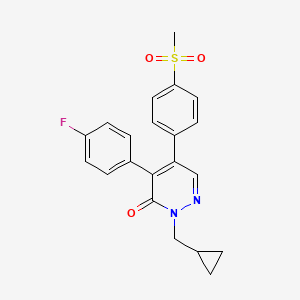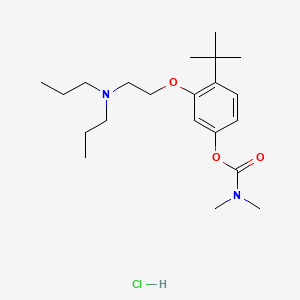
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and chemical synthesis. This particular compound is notable for its unique structure, which includes a phenyl ester group and a dipropylamino ethoxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride typically involves the reaction of dimethyl carbamoyl chloride with a substituted phenol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts such as indium triflate can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ester group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbamate group, converting it into an amine.
Substitution: Nucleophilic substitution reactions can take place at the ester group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamates.
Substitution: Substituted carbamates and phenols.
Scientific Research Applications
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on enzyme activity, particularly those involved in neurotransmission.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino ethoxy side chain allows it to bind to active sites on enzymes, inhibiting their activity. This can affect various biochemical pathways, particularly those involved in neurotransmission and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(1,1-dimethyl-4-penten-1-yl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]phenyl]ethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride is unique due to its specific structural features, such as the dipropylamino ethoxy side chain and the phenyl ester group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
118116-06-6 |
|---|---|
Molecular Formula |
C21H37ClN2O3 |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
[4-tert-butyl-3-[2-(dipropylamino)ethoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C21H36N2O3.ClH/c1-8-12-23(13-9-2)14-15-25-19-16-17(26-20(24)22(6)7)10-11-18(19)21(3,4)5;/h10-11,16H,8-9,12-15H2,1-7H3;1H |
InChI Key |
SXCQRXMPGRIOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOC1=C(C=CC(=C1)OC(=O)N(C)C)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


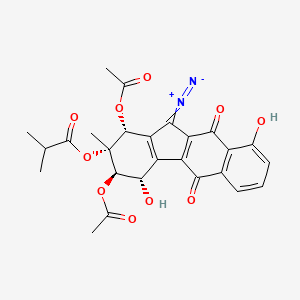


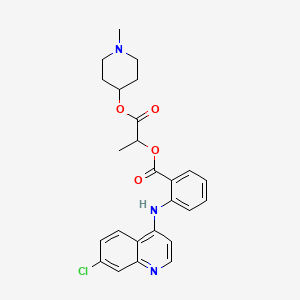
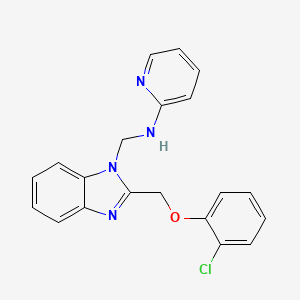
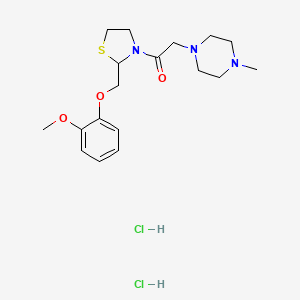
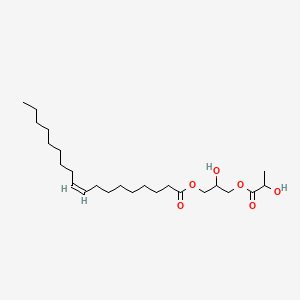
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)
